N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide
Overview
Description
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a hydroxyphenyl group, and a tert-butylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide typically involves the acetylation of 4-amino-2-hydroxyphenyl-4-tert-butylbenzamide. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The acetylamino group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetylamino or hydroxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-hydroxyacetamide: Similar structure with a hydroxyacetamide group.
N-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin: Contains a sulfonyl group and is related to azithromycin derivatives.
N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: Features a butyl group and a dihydroxyphenyl group.
Uniqueness
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide is unique due to its combination of an acetylamino group, a hydroxyphenyl group, and a tert-butylbenzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(4-acetamido-2-hydroxyphenyl)-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(22)20-15-9-10-16(17(23)11-15)21-18(24)13-5-7-14(8-6-13)19(2,3)4/h5-11,23H,1-4H3,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSGQXYFEQFYDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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